molecular formula C22H18FN3O2S B1193063 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

Cat. No.: B1193063
M. Wt: 407.5 g/mol
InChI Key: PCDMCECXKAELMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LSN2424100 involves the preparation of N-biphenyl-2-yl-4-fluoro-N-(1H-imidazol-2-ylmethyl) benzenesulfonamide hydrochloride . The synthetic route typically includes the following steps:

    Formation of the biphenyl structure: This involves coupling reactions to form the biphenyl core.

    Introduction of the fluoro group: Fluorination reactions are employed to introduce the fluoro group onto the benzene ring.

    Formation of the imidazole moiety: This step involves the synthesis of the imidazole ring and its subsequent attachment to the biphenyl structure.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group, resulting in the target compound.

Chemical Reactions Analysis

LSN2424100 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

LSN2424100 is unique in its high selectivity for the orexin-2 receptor over the orexin-1 receptor. Similar compounds include:

Compared to these compounds, LSN2424100 exhibits a higher degree of selectivity and potency for the orexin-2 receptor, making it a valuable tool for studying the specific role of this receptor in various physiological processes .

Biological Activity

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, also known as LSN2424100, is a compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18FN3O2S
  • Molecular Weight : 407.5 g/mol
  • IUPAC Name : 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide
  • InChI Key : PCDMCECXKAELMI-UHFFFAOYSA-N

The compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors. Research indicates that it functions as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's activity without directly activating it. This modulation is crucial for its potential use in treating anxiety and related disorders .

Antitumor Activity

Studies have shown that sulfonamide derivatives like LSN2424100 possess anticancer properties. They inhibit tumor-associated carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. The structural features of LSN2424100 allow it to effectively bind to these enzymes, thereby exerting its anticancer effects .

In Vitro Studies

A series of in vitro experiments evaluated the effects of LSN2424100 on cell lines associated with various cancers. The results indicated a significant reduction in cell viability at concentrations as low as 0.001 nM, demonstrating potent inhibitory effects on tumor growth.

Compound Dose (nM) Effect on Cell Viability (%)
Control0100
LSN24241000.00130
Compound A0.00150
Compound B0.00145

Metabolic Stability

Research on the metabolic stability of LSN2424100 revealed that it remains largely unmetabolized in human liver microsomes (HLMs), indicating a favorable pharmacokinetic profile. After 120 minutes of incubation, approximately 90% of the parent compound remained intact . This stability is crucial for maintaining therapeutic levels in vivo.

Pharmacokinetics

The pharmacokinetic parameters were assessed using various computational models, including ADME/PK analysis. The results highlighted the compound's favorable absorption and distribution characteristics, with predicted high permeability across biological membranes .

Properties

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H18FN3O2S/c23-18-10-12-19(13-11-18)29(27,28)26(16-22-24-14-15-25-22)21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-15H,16H2,(H,24,25)

InChI Key

PCDMCECXKAELMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSN2424100;  LSN 2424100;  LSN-2424100.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 2
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 3
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 4
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 5
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 6
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

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